6-ethynyl-1H-indazol-3-amine
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Overview
Description
6-ethynyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound It is part of the indazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethynyl-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-alkynyl anilines with diazonium salts.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where the indazole derivative is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethynyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
6-ethynyl-1H-indazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-ethynyl-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Lacks the ethynyl group but shares the indazole core.
6-methyl-1H-indazol-3-amine: Has a methyl group instead of an ethynyl group at the 6-position.
6-phenyl-1H-indazol-3-amine: Contains a phenyl group at the 6-position.
Uniqueness
6-ethynyl-1H-indazol-3-amine is unique due to the presence of the ethynyl group, which can participate in additional chemical reactions and potentially enhance its biological activity compared to its analogs .
Properties
CAS No. |
2648944-87-8 |
---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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